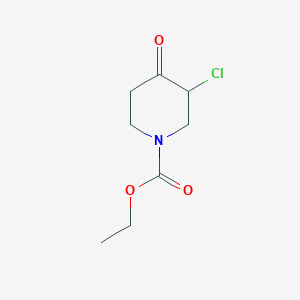
Ethyl3-chloro-4-oxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl3-chloro-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a chloro group at the third position, an ethoxycarbonyl group at the first position, and a ketone group at the fourth position of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-chloro-4-oxopiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropiperidin-4-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl3-chloro-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution of the chloro group may yield amines or thiols.
科学研究应用
Ethyl3-chloro-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Ethyl3-chloro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
3-Chloropiperidin-4-one: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
1-Ethoxycarbonylpiperidin-4-one:
4-Piperidone: Lacks both the chloro and ethoxycarbonyl groups, making it a simpler structure with different reactivity.
Uniqueness
Ethyl3-chloro-4-oxopiperidine-1-carboxylate is unique due to the presence of both the chloro and ethoxycarbonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
ethyl 3-chloro-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3 |
InChI 键 |
UAZKCHGMWTUOES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(=O)C(C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



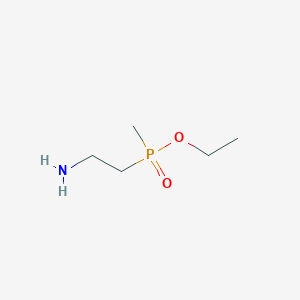
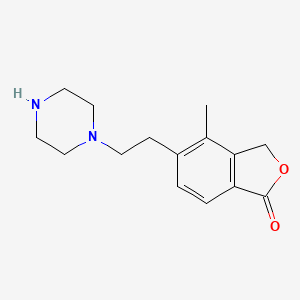
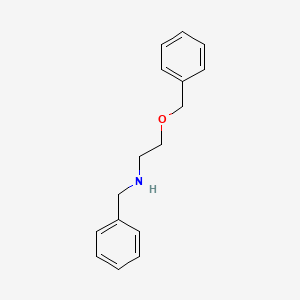

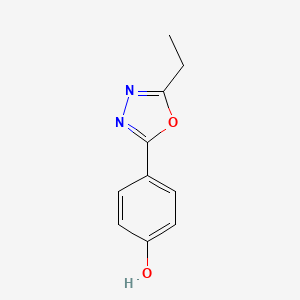
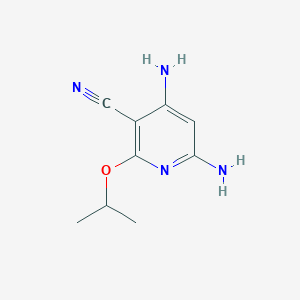
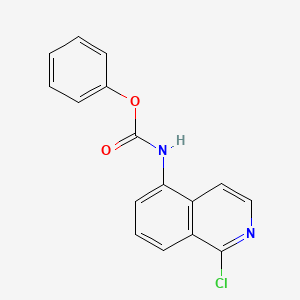

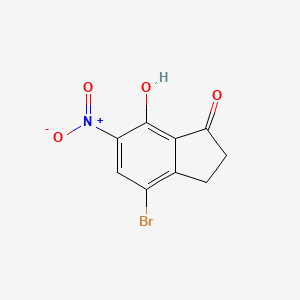
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)

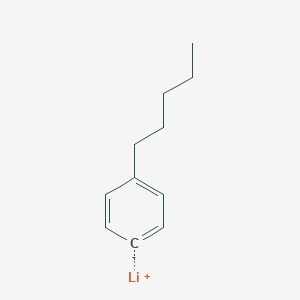
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)
